molecular formula C10H22N2O2 B13849902 (2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine

(2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine

Cat. No.: B13849902
M. Wt: 202.29 g/mol
InChI Key: PHPLVOJBXSTDSI-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with a dimethoxyethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine typically involves the reaction of piperidine with dimethoxyethane and methylamine under controlled conditions. One common method involves the use of a multicomponent reaction, such as the Ugi reaction, which combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyethyl group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine is unique due to the combination of the piperidine ring and the dimethoxyethyl group, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-N-methylpiperidin-4-amine

InChI

InChI=1S/C10H22N2O2/c1-12(8-10(13-2)14-3)9-4-6-11-7-5-9/h9-11H,4-8H2,1-3H3

InChI Key

PHPLVOJBXSTDSI-UHFFFAOYSA-N

Canonical SMILES

CN(CC(OC)OC)C1CCNCC1

Origin of Product

United States

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